3-Methyl-1-phenyl-2-butanone
Overview
Description
3-Methyl-1-phenyl-2-butanone is an organic compound with the molecular formula C11H14O. It is a ketone with a phenyl group attached to the second carbon of the butanone chain and a methyl group attached to the third carbon. This compound is known for its use as a pharmaceutical intermediate and has various applications in scientific research and industry.
Mechanism of Action
Mode of Action
Based on its chemical structure, it can be inferred that it may undergo nucleophilic addition reactions typical of ketones . For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The nitrogen in these compounds acts as the nucleophile, reacting with the partially positive carbon of the carbonyl group .
Biochemical Pathways
It’s worth noting that ketones like 3-methyl-1-phenyl-2-butanone can participate in various biochemical reactions, including the formation of oximes and hydrazones .
Result of Action
The formation of oximes and hydrazones could potentially have various biological effects, depending on the specific context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents can affect its bioavailability and distribution within the body . Additionally, factors such as pH and temperature could potentially influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-1-phenyl-2-butanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with butyryl chloride in the presence of aluminum chloride as a catalyst . Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-butanone to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic dehydrogenation of 2-butanol using copper, zinc, or bronze catalysts at high temperatures ranging from 400 to 550°C . This method ensures high conversion rates and selectivity for the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-2-butanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as sodium hydroxide and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: 3-Methyl-1-phenyl-2-butanol.
Substitution: Various substituted phenylbutanones depending on the substituent used.
Scientific Research Applications
3-Methyl-1-phenyl-2-butanone is used extensively in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals
Comparison with Similar Compounds
3-Methyl-1-phenyl-2-butanone can be compared with other similar compounds such as:
2-Butanone: Lacks the phenyl group, making it less reactive in certain substitution reactions.
3-Phenyl-2-butanone: Similar structure but lacks the methyl group, affecting its physical and chemical properties.
Acetophenone: Contains a phenyl group attached to a carbonyl group but lacks the butanone chain, leading to different reactivity and applications .
The uniqueness of this compound lies in its specific structure, which combines both a phenyl group and a methyl group on the butanone chain, providing distinct reactivity and applications in various fields.
Properties
IUPAC Name |
3-methyl-1-phenylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATIMOAGKJEVGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183129 | |
Record name | Benzyl isopropyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2893-05-2 | |
Record name | 3-Methyl-1-phenyl-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2893-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl isopropyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl isopropyl ketone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl isopropyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1-phenylbutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL ISOPROPYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81804S3MKM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the metabolism of 3-Methyl-1-phenyl-2-butanone in biological systems?
A1: Research using rabbit liver preparations indicates that this compound undergoes metabolism primarily through reduction to its corresponding alcohol. [] This biotransformation process also yields smaller quantities of 1,2-glycols and ketols (2-one-1-ols). [] Interestingly, while structurally similar compounds like Phenylacetone and Phenyl-2-butanone produce benzoic acid as a metabolite, this compound does not. [] Further investigation identified eight additional metabolites produced from this compound, although their precise structures remain partially undefined. []
Q2: Can you provide insights into the conformational preferences of this compound based on the provided research?
A2: Studies utilizing 1H nuclear magnetic resonance (NMR) spectroscopy, alongside ab initio molecular orbital calculations, have shed light on the conformational behavior of this compound and similar molecules. [] The research reveals that the isopropyl group in this compound demonstrates a preference for a trans orientation relative to the phenyl ring. [] This conformational preference is suggested to minimize steric interactions and facilitate relatively unhindered rotation around the C1-Cα bond. []
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